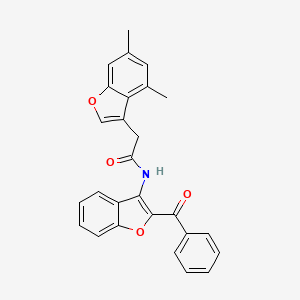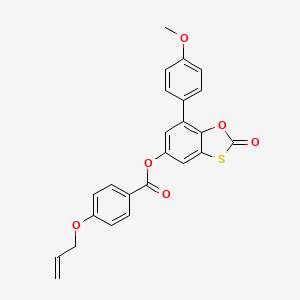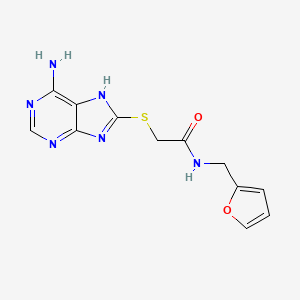![molecular formula C22H18ClN3O3 B11417601 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11417601.png)
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮是一种复杂的有机化合物,在各种科学领域具有潜在的应用。该化合物具有吡啶并[2,3-d]嘧啶核心,这是一种稠合的双环结构,并被氯苯基和甲氧基苯基取代。这种化合物的独特结构使其成为有机化学和药理学研究的有趣主题。
准备方法
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮的合成通常涉及多步有机反应。合成路线可能包括以下步骤:
形成吡啶并[2,3-d]嘧啶核心: 这可以通过使用适当的前体进行环化反应来实现。
引入氯苯基和甲氧基苯基: 这些基团可以通过使用诸如氯苄基氯和甲氧基苄基氯的试剂在合适的条件下进行取代反应来引入。
最终修饰和纯化: 最终化合物使用诸如重结晶或色谱等技术进行纯化,以获得高纯度的所需产物。
该化合物的工业生产方法将涉及扩大实验室合成程序,优化反应条件以提高产率,并确保该过程具有成本效益和环保性。
化学反应分析
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,导致形成氧化衍生物。
还原: 使用硼氢化钠或氢化铝锂等还原剂进行还原反应可以产生化合物的还原形式。
取代: 氯苯基和甲氧基苯基可以与亲核试剂或亲电试剂发生取代反应,从而形成新的衍生物。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如钯碳)以及特定的温度和压力条件。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂有机分子的构建块。其独特的结构允许探索新的化学反应和机理。
生物学: 在生物学研究中,该化合物可用于研究其对各种生物系统的影响,包括其作为酶抑制剂或受体配体的潜力。
医学: 该化合物的潜在药理特性使其成为药物开发的候选药物。它可能对某些疾病或病症具有活性,使其对药物化学研究很有价值。
工业: 在工业部门,该化合物可用于开发新材料或作为合成其他有价值化合物的中间体。
作用机制
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,可能抑制它们的活性或调节它们的功能。其作用机制中涉及的途径取决于所研究的具体生物系统。
相似化合物的比较
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮可以与其他类似化合物进行比较,例如:
吡啶并[2,3-d]嘧啶衍生物: 这些化合物共享相同的核心结构,但在取代基方面有所不同。该化合物中氯苯基和甲氧基苯基基团的独特组合使其与其他衍生物区分开来。
氯苯基和甲氧基苯基取代的化合物: 这些化合物具有相似的取代基,但核心结构不同。吡啶并[2,3-d]嘧啶核心提供了其他核心结构中不存在的独特性质。
1-[(4-氯苯基)甲基]-3-[(2-甲氧基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮的独特性在于其结构特征的特定组合,这使其具有独特的化学和生物特性。
属性
分子式 |
C22H18ClN3O3 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
InChI 键 |
CQDQTXLPGZQEJR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417522.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)

![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11417562.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11417569.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11417577.png)
![1-(2-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417578.png)

![1-benzyl-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417582.png)
![6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11417590.png)
